Guanylurea

描述

Guanylurea is the main transformation product of the antidiabetic drug metformin . It is one of the most prescribed pharmaceuticals worldwide . Due to the high rate of microbial degradation of metformin in sewage treatment plants, guanylurea occurs in higher concentrations in surface waters than its parent compound .

Synthesis Analysis

N-guanylurea dinitramide (GUDN) was synthesized with N-guanylurea hydrochloride as the primary substance by hydrolysis and double decomposition reaction in turn, and the overall yield of GUDN is 79% .

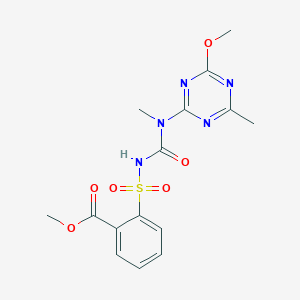

Molecular Structure Analysis

The crystal structure and a complete vibrational analysis by FTIR and Raman spectra of guanylurea hydrochloride are presented . The crystallographic results show a pronounced π-electron delocalization on the cation and the presence of strong intra- and inter-molecular hydrogen bonding interactions .

Chemical Reactions Analysis

The pyrolysis of guanylurea dinitramide (GUDN), often referred to as FOX-12, was assessed using differential scanning calorimetry together with in situ microscopy and Raman spectroscopy, in order to determine the pyrolysis mechanism for this compound .

Physical And Chemical Properties Analysis

The general chemical properties of guanylurea are similar to those of the parent compound: both substances are very polar and positively charged at the pH values of natural waters .

科学研究应用

High-Performance Liquid Chromatography (HPLC)

Guanylurea is used in HPLC methods for the separation and analysis of various compounds. It can be retained and analyzed on a Primesep 100 mixed-mode stationary phase column using an isocratic analytical method with a simple mobile phase . This application is crucial for quality control and research in pharmaceuticals.

Agriculture

As a source of nitrogen in fertilizers, Guanylurea’s slow release of nitrogen into the soil makes it an effective fertilizer component. It helps in improving crop yield and soil health by providing a steady supply of nitrogen .

Chemical Synthesis

Guanylurea serves as an intermediate in the synthesis of other chemical compounds, especially in the pharmaceutical and agrochemical industries. Its unique chemical properties make it a valuable precursor in various synthetic pathways .

Fire Retardancy

In the field of material science, Guanylurea is explored for its potential to enhance fire retardancy. It could be used in treatments for materials like wood to increase their resistance to fire .

Analytical Chemistry

The compound’s structure allows for its use in analytical chemistry as a standard or reference compound. It’s particularly useful in methods that require a compound with specific nitrogen content for calibration purposes .

Environmental Science

Guanylurea may be studied for its environmental impact, particularly in water systems due to its use in agriculture. Research can focus on its biodegradability, toxicity, and the effects of its byproducts .

Pharmaceutical Research

In pharmaceutical research, Guanylurea can be used to study its pharmacokinetics and potential therapeutic effects. It may also be used in drug formulation studies due to its chemical stability .

Material Science

Guanylurea’s chemical structure makes it a candidate for creating novel materials with specific desired properties, such as increased durability or altered electrical conductivity .

安全和危害

未来方向

The entire regulation of guanylurea metabolic genes, which are encoded in three separate regions of the genome, is complex and will be examined in detail in a future study . More studies focusing on further parameters and other species are highly needed for a more profound environmental risk assessment of guanylurea .

属性

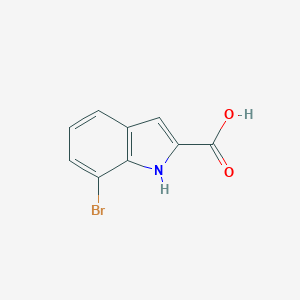

IUPAC Name |

diaminomethylideneurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O/c3-1(4)6-2(5)7/h(H6,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSPRWMERUQXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)N)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17675-60-4 (unspecified phosphate), 5338-16-9 (sulfate[1:1]), 591-01-5 (sulfate[2:1]), 7182-80-1 (unspecified sulfate), 926-72-7 (mono-hydrochloride) | |

| Record name | Guanidine carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3043811 | |

| Record name | Guanidine carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guanylurea | |

CAS RN |

141-83-3 | |

| Record name | Guanylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(aminoiminomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amidinourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYANDIAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/128C2R3P8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

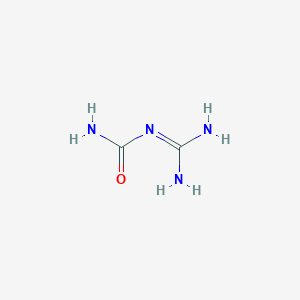

Q1: What is the molecular formula and weight of guanylurea?

A1: Guanylurea has the molecular formula CH5N4O and a molecular weight of 101.09 g/mol. []

Q2: What spectroscopic data is available for characterizing guanylurea?

A2: Researchers utilize various spectroscopic techniques to characterize guanylurea, including:

- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule, such as C=O, N-H, and C-N bonds. [, , , ]

- Raman Spectroscopy: Similar to IR, Raman spectroscopy provides complementary information about molecular vibrations, aiding in structural elucidation. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR provide detailed insights into the electronic environment and connectivity of atoms within the guanylurea molecule. []

Q3: Does the crystal structure of guanylurea influence its properties?

A3: Yes, the crystal structure of guanylurea significantly impacts its properties. For instance, guanylurea dipicrylamide exhibits a high density (1.795 Mg m−3) due to extensive hydrogen bonding in its crystal structure, making it a potential secondary explosive. [] Similarly, guanylurea(1+) hydrogen phosphite displays good crystallinity and second harmonic generation properties, indicating its potential for optical applications. []

Q4: Is guanylurea compatible with other energetic materials?

A4: Yes, guanylurea demonstrates good compatibility with common energetic materials like RDX and HMX, as evidenced by DSC studies. This compatibility makes it suitable for use in melt cast explosive formulations. []

Q5: How does the presence of guanylurea influence the performance of explosive formulations?

A5: Incorporating guanylurea dinitramide (GUDN or FOX-12) into boron-potassium nitrate igniter compositions significantly enhances their performance. Specifically, it increases peak pressures and shortens burn times compared to conventional formulations. []

Q6: Does guanylurea exhibit any catalytic properties?

A6: While not a catalyst itself, guanylurea plays a crucial role in the synthesis of ammonium dinitramide (ADN), a potential replacement for ammonium perchlorate in propellants. ADN production involves reacting guanylurea dinitramide (FOX-12) with ammonium sulphate, showcasing the utility of guanylurea in developing environmentally friendly energetic materials. []

Q7: How is computational chemistry employed in understanding guanylurea and its derivatives?

A7: Computational techniques like the MP2 method enable the calculation of heats of formation for guanylurea salts, providing valuable information about their energetic properties. [] These calculations aid in predicting detonation properties and evaluating their potential as low-energy monopropellants.

Q8: How does modifying the structure of guanylurea affect its properties?

A8: Structural modifications to guanylurea significantly impact its characteristics. For example, substituting cytosine with guanylurea in i-motif DNA structures decreases their stability, influencing their potential biological roles. [] Additionally, forming salts by reacting guanylurea with different acids, such as nitric acid (GUN) or perchloric acid (GUP), alters their detonation properties and potential applications in energetic materials. []

Q9: How stable is guanylurea under various conditions?

A9: Guanylurea generally exhibits good stability, but its stability can vary depending on the specific derivative and environmental conditions.

Q10: What are the environmental concerns associated with guanylurea?

A10: Guanylurea, a transformation product of the antidiabetic drug metformin, is frequently detected in surface waters, often at higher concentrations than metformin itself. [, ] This raises concerns about potential impacts on aquatic ecosystems, as some studies suggest adverse effects on fish development and reproduction at elevated concentrations. [, ]

Q11: What are the known degradation pathways for guanylurea in the environment?

A11: Research has identified bacterial strains capable of degrading guanylurea. For instance, Pseudomonas mendocina strain GU completely mineralizes guanylurea, transforming it into ammonia and carbon dioxide through a series of enzymatic reactions. [] Understanding these degradation pathways is crucial for developing bioremediation strategies for guanylurea contamination.

Q12: What is known about the solubility of guanylurea and its derivatives?

A12: Solubility of guanylurea derivatives varies depending on the counterion. For example, guanylurea polyphosphate is water-insoluble and finds applications as a flame retardant. [] In contrast, guanylurea nitrate (GUN) readily dissolves in water, influencing its use in specific applications. []

Q13: How is guanylurea typically analyzed and quantified in environmental samples?

A13: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is widely employed to analyze and quantify guanylurea in environmental samples like wastewater and surface water. [, , ]

Q14: Are there any viable alternatives to guanylurea in its various applications?

A14: Researchers are exploring alternative compounds for specific applications to mitigate potential drawbacks of guanylurea. For instance, in the development of energetic materials, other dinitramide salts are being investigated as potential substitutes for guanylurea dinitramide (FOX-12), considering factors like performance, sensitivity, and environmental impact. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)

![Dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)